1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-

Catalog No.
S15962258
CAS No.
M.F
C9H7BrF2N2
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-

Product Name

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-

IUPAC Name

1-[bromo(difluoro)methyl]-2-methylbenzimidazole

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C9H7BrF2N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3

InChI Key

HZKPPWBRQXSAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(F)(F)Br

1H-Benzimidazole, 1-(bromodifluoromethyl)-2-methyl- is an organic compound characterized by the presence of a benzimidazole ring with a bromodifluoromethyl substituent at the 1-position and a methyl group at the 2-position. Its molecular formula is C9H7BrF2N2, with a molecular weight of approximately 261.07 g/mol. The compound's structure features a bicyclic system formed by the fusion of benzene and imidazole rings, which contributes to its chemical properties and potential biological activities .

The chemical behavior of 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- can be explored through various reactions typical of benzimidazole derivatives:

  • Substitution Reactions: The bromodifluoromethyl group can undergo substitution with other functional groups under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions, leading to the formation of complex cyclic structures.

Benzimidazole derivatives, including 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl-, have been studied for their potential biological activities. These compounds are known for their antibacterial, antifungal, and antiparasitic properties. Specifically, benzimidazole derivatives can inhibit tubulin polymerization, making them effective against parasitic infections . Additionally, some studies indicate that certain benzimidazole derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

The synthesis of 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- typically involves several key steps:

  • Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.
  • Introduction of Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced using bromodifluoromethylating agents in the presence of a base.
  • Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methyl halides or other methylating agents .

1H-Benzimidazole, 1-(bromodifluoromethyl)-2-methyl- has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting bacterial and parasitic infections or cancer.
  • Materials Science: Its unique structural features may allow it to be used in the development of novel materials with specific properties .

Interaction studies involving 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- focus on its binding affinity towards biological targets such as enzymes and receptors. For instance, research has indicated that benzimidazole derivatives can interact with tubulin, inhibiting its polymerization and thus disrupting cellular processes in parasites and cancer cells . Further studies are necessary to elucidate the precise mechanisms of action and identify specific biological targets.

Several compounds share structural similarities with 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl-. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
5-Bromo-2-(difluoromethyl)-1H-benzimidazoleC9H8BrF2N2Contains difluoromethyl without additional bromine
2-(Bromo(difluoro)methyl)-5-(trifluoromethoxy)-1H-benzimidazoleC10H7BrF5N2Features trifluoromethoxy group; more fluorinated
5-Bromo-1H-benzimidazoleC7H6BrN2Lacks the difluoromethyl group; simpler structure
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazoleC9H8BrF4N2Contains two bromine atoms and a difluoromethyl group

The uniqueness of 1H-benzimidazole, 1-(bromodifluoromethyl)-2-methyl- lies in its dual halogenation (bromine and difluoromethyl), which may enhance its reactivity and biological profile compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

259.97607 g/mol

Monoisotopic Mass

259.97607 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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